[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone
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Overview
Description
(4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a unique combination of a biphenyl group, a triazole ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone typically involves a multi-step process:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Triazole Ring Formation: The triazole ring is often formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Pyrrolidine Introduction: The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of corresponding amines or alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the triazole ring can participate in hydrogen bonding and π-π interactions. The pyrrolidine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- (4-Phenyl-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone
- (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)methanol
- (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)acetic acid
Uniqueness: Compared to similar compounds, (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone stands out due to the presence of the pyrrolidine moiety, which can significantly influence its pharmacokinetic properties and biological activity. The combination of the biphenyl group and the triazole ring also provides a unique scaffold for drug design, offering multiple sites for functionalization and optimization.
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
[4-(4-phenylphenyl)triazol-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H18N4O/c24-19(22-12-4-5-13-22)23-14-18(20-21-23)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2 |
InChI Key |
NEKZEBMUYCZCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N2C=C(N=N2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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